molecular formula C17H18N4O3 B4583296 ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate

ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate

Cat. No. B4583296
M. Wt: 326.35 g/mol
InChI Key: WWXWXVWFHQRFSJ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate belongs to a class of compounds characterized by the presence of [1,2,4]triazolo[1,5-a]pyrimidine rings. These compounds are of interest due to their diverse pharmacological activities and potential applications in medicinal chemistry. The synthesis and study of these compounds contribute to the development of novel therapeutic agents.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions, starting from appropriate precursors such as 3-amino-1,2,4-triazole and pyranones or β-keto esters. For instance, the synthesis of a novel derivative was achieved by a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, demonstrating the feasibility of constructing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold through such methodologies (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is characterized by X-ray diffraction and spectroscopic techniques such as NMR and IR, providing insights into their geometrical parameters and conformation. DFT calculations and molecular orbital calculations are often used to compare and predict the spectral and structural features of these compounds, offering a deeper understanding of their chemical behavior (Lahmidi et al., 2019).

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds with the core structure similar to "ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate" have been synthesized through various cyclization reactions and characterized. These compounds have shown potential in enhancing enzymatic activity, particularly increasing the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellobiose to glucose (Mohamed Abd & Gawaad Awas, 2008).

Biological Activity

  • Some derivatives have been evaluated for antimicrobial activity, demonstrating potential as agents against various microbial strains. This includes novel series of polynuclear compounds synthesized from related esters, which have been screened for their antimicrobial properties (Azza M. El‐Kazak & M. Ibrahim, 2013).
  • Other studies have focused on the tuberculostatic activity of structural analogs, indicating significant potential in antituberculosis drug development (Y. Titova et al., 2019).

Chemical Properties and Mechanistic Insights

  • Research into the molecular docking and theoretical studies of certain derivatives has been conducted to understand their interaction with biological targets, demonstrating their potential in cancer treatment due to favorable binding energies and adherence to protein active sites (Y. Sert et al., 2020).
  • The reaction mechanisms and structural rearrangements of these compounds under various conditions have also been explored, providing insights into their chemical behavior and potential applications in synthetic chemistry (E. A. Lashmanova et al., 2019).

Synthesis Methods

  • New methodologies for synthesizing these compounds have been developed, focusing on eco-friendly and efficient approaches. This includes the use of novel additives for the preparation of derivatives, highlighting advancements in green chemistry practices (N. G. Khaligh et al., 2020).

properties

IUPAC Name

ethyl 3-(5-methyl-7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-3-24-14(22)10-9-13-11(2)18-17-19-15(20-21(17)16(13)23)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXWXVWFHQRFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N=C2N=C(NN2C1=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
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ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Reactant of Route 3
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ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Reactant of Route 4
ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Reactant of Route 5
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ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Reactant of Route 6
ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate

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